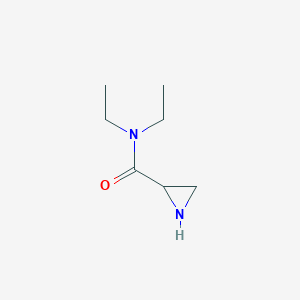

N,N-Diethylaziridine-2-carboxamide

Description

Significance of Aziridine (B145994) Ring Systems in Organic Synthesis

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic rings that possess considerable ring strain, estimated to be between 26-27 kcal/mol. nih.gov This inherent strain makes them valuable and reactive intermediates in organic synthesis, prone to ring-opening reactions. nih.govresearchgate.net The ability of the aziridine ring to be opened by a wide array of nucleophiles provides a powerful and versatile strategy for the stereocontrolled synthesis of complex, nitrogen-containing molecules, including amino acids and their derivatives. nih.govresearchgate.net

The reactivity of aziridines can be modulated by the substituent attached to the nitrogen atom. When an electron-withdrawing group is present, the aziridine becomes "activated," rendering the ring more susceptible to nucleophilic attack. nih.gov This feature has been extensively exploited in the synthesis of pharmaceutically relevant compounds and natural products. researchgate.net

Overview of Aziridine-2-carboxamides: Structure and Electrophilic Nature

Aziridine-2-carboxamides are a subclass of aziridines characterized by a carboxamide functional group attached to one of the ring's carbon atoms. The presence of the carboxamide group, along with a potential activating group on the nitrogen, significantly influences the molecule's reactivity. These compounds are effective electrophiles, meaning they are reactive towards nucleophiles. google.com

The electrophilic nature of aziridine-2-carboxamides is a cornerstone of their synthetic utility. Nucleophilic attack typically occurs at one of the two carbon atoms of the aziridine ring, leading to a ring-opening reaction. The regioselectivity of this attack—whether it occurs at the C2 or C3 position—is influenced by steric and electronic factors, including the nature of the nucleophile and the substituents on the aziridine ring. google.com For instance, in many cases, nucleophiles preferentially attack the less sterically hindered β-carbon (C3). google.com

N,N-Diethylaziridine-2-carboxamide as a Representative Aziridine-2-carboxamide Derivative

This compound is a specific molecule within the aziridine-2-carboxamide family. Its structure features an aziridine ring, a carboxamide group at the C2 position, and two ethyl groups attached to the amide nitrogen.

While extensive research has been conducted on various N-substituted aziridine-2-carboxamides, particularly those with activating groups like tosyl or acyl moieties, specific literature on the synthesis and reactivity of this compound is not widely available. However, its chemical behavior can be predicted based on the well-established principles of aziridine chemistry.

Table 1: Structural and Predicted Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| Key Structural Features | Three-membered aziridine ring, C2-carboxamide with two N-ethyl groups |

| Predicted Reactivity | Electrophilic, susceptible to nucleophilic ring-opening |

The synthesis of N,N-disubstituted carboxamides can often be achieved by reacting a carboxylic acid with a di-substituted carbamoyl (B1232498) chloride in the presence of a base. nih.gov In the context of aziridines, a common synthetic route involves the cyclization of 1,2-amino alcohols or the reaction of primary amines with 2-bromocarboxamides (the Gabriel-Cromwell reaction). nih.gov

The reactivity of this compound is expected to be dominated by the electrophilicity of the aziridine ring. Ring-opening reactions with various nucleophiles are anticipated. Studies on analogous, non-activated aziridine-2-carboxamides have shown that such reactions with nitrogen and oxygen nucleophiles often require acidic conditions to proceed, whereas sulfur-based nucleophiles can react over a wider pH range.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N,N-diethylaziridine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-3-9(4-2)7(10)6-5-8-6/h6,8H,3-5H2,1-2H3 |

InChI Key |

RVRYEPWNTMXHNU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CN1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Aziridine 2 Carboxamides

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moietynih.govresearchgate.netresearchgate.net

The significant ring strain and the electronegativity of the nitrogen atom make the aziridine ring susceptible to attack by nucleophiles. nih.gov This ring-opening is a key transformation pathway for aziridine-2-carboxamides, leading to the formation of various functionalized acyclic compounds. The nature of the nucleophile and the substituents on the aziridine ring play a crucial role in determining the outcome of these reactions.

Regioselectivity and Stereochemical Considerations in Ring Openingresearchgate.net

The regioselectivity of the nucleophilic ring-opening of aziridines is a critical aspect, often influenced by both electronic and steric factors. In the case of aziridine-2-carboxamides, the presence of the carboxamide group at the C2 position can direct the nucleophilic attack to either the C2 or C3 carbon of the aziridine ring.

For instance, the ring-opening of 2-substituted N,N-dibenzylaziridinium ions demonstrates a clear dependence on the nucleophile. nih.gov Attack by bromide ions occurs exclusively at the substituted C2 carbon in a stereospecific manner. nih.gov Conversely, hydride-induced ring-opening displays opposite regioselectivity, with the attack occurring at the unsubstituted C3 position. nih.gov This highlights the nuanced control that the choice of nucleophile can exert on the reaction's regiochemical outcome.

In the context of enantiopure trans-3-arylaziridine-2-carboxamides, nucleophilic ring-opening has been shown to proceed with complete stereoselectivity at the C3 position. nih.gov This stereospecificity is vital for the synthesis of unnatural D-α-aminocarboxylic acids. nih.gov The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting product, a principle that is fundamental in asymmetric synthesis.

The table below summarizes the regioselective ring-opening of aziridine derivatives with different nucleophiles.

| Aziridine Derivative | Nucleophile | Position of Attack | Product Type |

| 2-Substituted N,N-dibenzylaziridinium ion | Bromide | C2 (Substituted) | Vicinal bromoamine |

| 2-Substituted N,N-dibenzylaziridinium ion | Hydride | C3 (Unsubstituted) | Amino alcohol |

| trans-3-Arylaziridine-2-carboxamide | Various Nucleophiles | C3 | α-Amino acid derivatives |

Reactions with Organolithium Reagents and Quenchingnih.govub.edu

Organolithium reagents are potent nucleophiles and strong bases that can react with aziridine-2-carboxamides in a controlled manner. nih.govlibretexts.org The reaction of N,N-dimethylaziridine-2-carboxamides with one equivalent of an organolithium reagent at low temperatures, such as -78 °C, selectively targets the amide carbonyl group to yield 2-aziridinylketones. nih.gov This transformation occurs without significant side reactions, provided the reaction mixture is quenched before warming. nih.gov

The resulting 2-aziridinylketones can further react with another equivalent of an organolithium reagent to produce symmetrical or unsymmetrical aziridinyl carbinols. nih.gov It is also noteworthy that an excess of phenyllithium (B1222949) can be employed for the cleavage of N-Boc protecting groups in acid-sensitive substrates. nih.gov The reaction of morpholine-derived 2-aminoamides, which can be obtained from aromatic N-4-methoxyphenylaziridine 2-carboxamides, with organolithium compounds readily provides α-amino ketones. nih.gov

These reactions underscore the utility of organolithium reagents in effecting C-C bond formation at the carbonyl carbon of the amide side chain, while preserving the aziridine ring under carefully controlled conditions. nih.gov

Cycloaddition Reactions Involving Aziridinesresearchgate.netmdpi.com

Aziridines can participate in various cycloaddition reactions, serving as three-atom synthons for the construction of larger heterocyclic systems. These reactions often proceed through the thermal or photochemical opening of the aziridine ring to form an azomethine ylide, which then undergoes cycloaddition with a suitable dipolarophile.

[3+2] Annulations for Heterocycle Constructionresearchgate.netmdpi.com

The [3+2] cycloaddition reaction of azomethine ylides derived from aziridines is a powerful method for the synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines and pyrroles. researchgate.net N-Alkyl- and N-arylaziridines bearing a single carboxyester function can undergo thermally induced electrocyclic ring opening to produce azomethine ylides. These ylides subsequently react with alkenes or alkynes in a [3+2] dipolar cycloaddition to yield substituted pyrrolidines or pyrroles, respectively. researchgate.net

This reaction can be performed in both intermolecular and intramolecular modes and often exhibits high regioselectivity and stereoselectivity. The success and yield of the cycloadducts are dependent on the electronic properties and substitution pattern of the dipolarophile. researchgate.net

Intramolecular Cycloadditions of N-Phthalimidoaziridinesresearchgate.net

N-Phthalimidoaziridines are particularly useful substrates for intramolecular cycloaddition reactions. researchgate.net Thermolysis of these compounds generates intermediate N-phthalimidoazomethine ylides, which can undergo stereospecific intramolecular cycloaddition with tethered double or triple bonds. researchgate.net For example, the thermolysis of 3-(2-allyloxyphenyl)- or 3-(2-propargyloxyphenyl)-1-phthalimidoaziridine-2-carboxylic acid derivatives leads to the formation of condensed N-phthalimidopyrrolidines or N-phthalimidopyrrolines. researchgate.net

These intramolecular cycloadditions provide an efficient route to polycyclic condensed heterocycles. researchgate.net However, these reactions can sometimes be in competition with rearrangements, such as the isomerization of aziridines with aryl substituents to imines via a 1,2-shift of the phthalimide (B116566) group. researchgate.net

Derivatization and Functional Group Interconversions of the Amide Moietynih.govresearchgate.net

The amide functionality of N,N-diethylaziridine-2-carboxamide offers a handle for further synthetic modifications. These transformations can be used to introduce new functional groups or to convert the amide into other functionalities, expanding the synthetic utility of the aziridine core.

As previously discussed in the context of organolithium reagents, the amide carbonyl is susceptible to nucleophilic attack. nih.gov This allows for the conversion of the N,N-diethylcarboxamide group into a ketone upon reaction with one equivalent of an organolithium reagent. nih.gov Further reaction can lead to the formation of tertiary alcohols. nih.gov

Additionally, a novel and completely regioselective transformation of aromatic N-4-methoxyphenylaziridine 2-carboxamides into 2-aminoamides can be achieved using active manganese. nih.gov The resulting α-amino ketones can be readily obtained by reacting the morpholine-derived 2-aminoamides with organolithium compounds. nih.gov These transformations highlight the potential for modifying the amide group to access a variety of other functionalized molecules.

Rearrangement Reactions of Aziridine Derivatives

While specific studies on the rearrangement reactions of this compound are not extensively documented, the reactivity of analogous aziridine systems provides insight into potential transformation pathways. The inherent strain of the aziridine ring is a driving force for rearrangements that lead to more stable five- or six-membered heterocyclic structures or functionalized open-chain compounds.

One notable rearrangement observed in related systems is the thermal or photochemical isomerization of 2-acylaziridines. researchgate.net These reactions can lead to the formation of various isomeric structures, with the specific outcome often dependent on the substitution pattern of the aziridine ring and the reaction conditions. For N,N-disubstituted aziridine-2-carboxamides, such rearrangements could potentially involve the cleavage of the C-C or C-N bonds of the aziridine ring, followed by intramolecular cyclization or functional group migration.

Another potential rearrangement pathway for aziridine derivatives is the Baldwin rearrangement, which has been observed for 4-isoxazolines that can act as precursors to aziridines. nih.gov This type of rearrangement follows a set of rules that predict the favorability of different ring-closing reactions. While not a direct rearrangement of the aziridine itself, it highlights the accessibility of aziridine structures from other heterocyclic systems through rearrangement processes. nih.gov

The transformation of other heterocycles, such as 2H-azirines, into aziridines through cycloaddition reactions also represents a form of structural rearrangement in a broader sense. nih.gov These reactions demonstrate the versatile role of aziridine derivatives as intermediates in the synthesis of more complex molecules. researchgate.netnih.gov

In the context of N,N-dialkylaziridine-2-carboxamides, reactions with organolithium reagents can lead to the formation of 2-aziridinyl ketones. nih.gov Although this is a substitution reaction at the carboxamide group rather than a rearrangement of the aziridine ring itself, the resulting aziridinyl ketones are valuable intermediates that can undergo further transformations. nih.gov

| Starting Material | Reaction Type | Potential Product(s) | Key Findings |

| 2-Acylaziridines | Thermal/Photochemical Isomerization | Isomeric heterocycles | Outcome is dependent on substitution and conditions. researchgate.net |

| 4-Isoxazolines | Baldwin Rearrangement | Aziridines | Demonstrates formation of aziridines from other heterocycles. nih.gov |

| 2H-Azirines | Cycloaddition | Aziridines | Highlights the role of aziridines as synthetic intermediates. nih.gov |

| N,N-Dimethylaziridine-2-carboxamide | Reaction with Organolithium Reagents | 2-Aziridinyl ketones | Selective reaction at the amide carbonyl at low temperatures. nih.gov |

Reactions with Diazomethane (B1218177) and Related Reagents in Aziridine Chemistry

The reaction of this compound with diazomethane and its derivatives can be multifaceted, with potential for both reaction at the carboxamide moiety and interaction with the aziridine ring. Diazomethane is a well-known reagent for methylation and as a source of carbene for cyclopropanation and ring expansion reactions. masterorganicchemistry.com

In the context of aziridination, diazo compounds are frequently employed as carbene sources to react with imines or alkenes to form aziridines. mdpi.comnih.gov While this involves the synthesis of an aziridine ring rather than a reaction of a pre-existing one, it underscores the importance of diazo chemistry in this field. For instance, the Wulff-type catalytic aziridination reaction utilizes diazo compounds to produce a variety of aziridine derivatives with high stereoselectivity. mdpi.com

A more likely reaction pathway involves the transformation of the carboxamide group. While diazomethane itself is not typically used to modify amides, related diazo compounds can participate in reactions. For example, the Arndt-Eistert synthesis utilizes diazomethane to homologate carboxylic acids via a diazoketone intermediate and a subsequent Wolff rearrangement. masterorganicchemistry.com A similar strategy starting from the corresponding carboxylic acid (aziridine-2-carboxylic acid) could be envisioned, which would then be converted to the N,N-diethylamide.

Furthermore, reactions involving diazo compounds can be catalyzed by various metals. For instance, rhodium-catalyzed reactions of diazo compounds are known to lead to a variety of transformations. The specific reaction of this compound with diazomethane in the presence of such catalysts would be an area for further investigation.

| Diazo Reagent | Reaction Type | Substrate Type | Typical Product | Relevance to this compound |

| Diazomethane | Aziridination (Carbene Transfer) | Imines, Alkenes | Aziridines | Contextual understanding of diazo chemistry in aziridine synthesis. mdpi.com |

| Diazomethane | Ring Expansion | Cyclic Ketones | Homologated Cyclic Ketones | Potential, though not documented, for reaction with the aziridine ring. |

| Diazomethane | Arndt-Eistert Homologation | Carboxylic Acid Halides | Homologated Carboxylic Acids | An indirect pathway to modify the side chain. masterorganicchemistry.com |

| Diazo Compounds | Catalytic Transformations | Various | Various | Potential for novel reactivity with metal catalysts. |

Theoretical and Computational Investigations of N,n Diethylaziridine 2 Carboxamide and Its Aziridine Analogues

Quantum Chemical Calculations (e.g., DFT) on Aziridine (B145994) Ring Strain and Reactivity

The three-membered ring of aziridines is characterized by significant ring strain, which is a key determinant of their chemical reactivity. wikipedia.org The bond angles in the aziridine ring are compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain. wikipedia.org This inherent strain energy, estimated to be around 27 kcal/mol, is a driving force for ring-opening reactions. acs.orgresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying this strain and predicting reactivity. DFT calculations can be employed to determine the geometric and electronic structure of N,N-Diethylaziridine-2-carboxamide and its analogues with high accuracy. These calculations can elucidate the effects of substituents on the aziridine ring's stability and susceptibility to nucleophilic attack. For instance, computational studies on triaziridine (B15489385) and its N-substituted derivatives have been used to assess ring strain energy and heat of formation, providing insights into the impact of substituents on the ring's properties. researchgate.net

Furthermore, DFT calculations are crucial for understanding the mechanisms of reactions involving aziridines. For example, in palladium-catalyzed ring-opening reactions, DFT has been used to map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and to determine the rate-determining and selectivity-determining steps. acs.org Similarly, computational studies have confirmed that the ring-opening of N-acyl aziridines can proceed through a concerted electron transfer process. mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic nature of molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable diethylamide group attached to the stereocenter of the aziridine ring, MD simulations can provide a detailed picture of its conformational landscape. These simulations can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations. mdpi.comacs.org

MD simulations are particularly valuable for understanding how these molecules interact with their environment, such as a solvent or a biological receptor. mdpi.com By simulating the molecule in an aqueous environment, for instance, one can study the role of water molecules in mediating intramolecular interactions or influencing the conformational equilibrium. In the context of drug design, MD simulations can be used to generate an ensemble of different conformations of a ligand to be used in docking studies, which can lead to a more accurate prediction of binding modes. mdpi.com Furthermore, MD simulations can provide insights into the dynamic behavior of a ligand once bound to a protein's active site, revealing key interactions and potential conformational changes that are crucial for its activity. researchgate.net

A summary of applications for MD simulations in studying aziridine analogues is presented below:

| Application of MD Simulation | Description | Key Insights |

| Conformational Analysis | Exploration of the potential energy surface to identify stable and metastable conformations of the molecule. | Provides understanding of the molecule's flexibility and the preferred spatial arrangement of its functional groups. mdpi.comacs.org |

| Solvation Effects | Simulation of the molecule in a solvent to study the influence of the environment on its conformation and dynamics. | Elucidates the role of solvent in stabilizing certain conformations and mediating interactions. |

| Ligand-Receptor Interactions | Simulation of the ligand-protein complex to understand the dynamics of the binding process and the stability of the bound state. | Reveals key intermolecular interactions, conformational changes upon binding, and the residence time of the ligand in the active site. researchgate.net |

| Ensemble Generation for Docking | Generation of a diverse set of low-energy conformations of the ligand to be used in molecular docking studies. | Improves the accuracy of binding mode prediction by accounting for the ligand's flexibility. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

For a series of analogues of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of chemically similar compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov DFT calculations are often used to optimize the geometry of the molecules before calculating 3D descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model can be used to predict the biological activity of new, untested compounds and to guide the design of more potent analogues by identifying the key structural features that influence activity. nih.gov For instance, a QSAR study on a series of N-substituted benzimidazole (B57391) derived carboxamides generated 3D-QSAR models to explore the molecular properties with the highest influence on antioxidative activity. nih.gov

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. rjptonline.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

In the context of this compound and its analogues, molecular docking can be used to predict their binding mode and affinity to a specific biological target. The process involves placing the ligand in the active site of the receptor and evaluating the different possible binding poses based on a scoring function, which estimates the binding free energy. rjptonline.org Docking studies on novel aziridine derivatives have shown effective docking within the active region of an antioxidant activity protein, with binding energies ranging from -6 to -9 Kcal/mol. rjptonline.orgcolab.ws

The results of a molecular docking analysis can provide valuable information about:

Binding Affinity: The predicted binding energy gives an estimate of how strongly the ligand binds to the receptor. rjptonline.org

Binding Mode: The predicted binding pose reveals the specific orientation of the ligand in the active site and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov

Selectivity: By docking the same ligand to different receptors, it is possible to predict its selectivity profile.

The following table summarizes representative docking scores for various carboxamide derivatives from different studies.

| Compound Class | Target | Docking Score Range (kcal/mol) | Reference |

| Thiazole carboxamide derivatives | COX-1 | -4.99 to -5.52 | nih.gov |

| Thiazole carboxamide derivatives | COX-2 | -5.49 to -6.58 | nih.gov |

| Azine derivatives | CDK-5 | -7.18 to -8.34 | nih.gov |

| 1,3,4-Thiadiazole derivative | DHFR | -9.0 | mdpi.com |

Prediction of Reaction Pathways and Mechanistic Elucidation through Computational Analysis

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and for elucidating their detailed mechanisms. rsc.org For reactions involving this compound and its analogues, computational analysis, particularly using DFT, can provide a deep understanding of the reaction landscape.

By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a potential energy surface for the reaction. nih.gov This allows for the identification of the lowest energy reaction pathway and the rate-determining step. acs.org For example, computational studies on the palladium-catalyzed ring-opening of aziridines have been used to propose plausible mechanisms, involving intermediates such as zwitterions or azapalladacyclobutanes. mdpi.com These studies can also explain the observed regioselectivity and stereospecificity of the reaction by comparing the activation barriers of different possible pathways. acs.orgmdpi.com

Furthermore, computational analysis can be used to investigate the role of catalysts, solvents, and other reaction conditions on the reaction outcome. nih.gov For instance, DFT calculations have shown that the interaction between a palladium catalyst and the aziridine substrate plays a crucial role in determining the regioselectivity of the ring-opening reaction. acs.org A combined computational and experimental study on catalytic C2 + N1 aziridination revealed that an alkyl azide (B81097) needs to overcome a higher activation barrier than an aryl azide to form an iron imide. nih.gov

Role of Aziridine 2 Carboxamide Derivatives As Chemical Building Blocks

Precursors for Substituted Amino Acids and Alkanolamines

Aziridine-2-carboxamides, including the N,N-diethyl derivative, serve as valuable precursors for the synthesis of a variety of substituted α- and β-amino acids and alkanolamines. The synthetic utility stems from the regioselective and stereoselective ring-opening of the aziridine (B145994) ring by various nucleophiles.

The reaction of N-protected aziridine-2-carboxylates with different nucleophiles can lead to the formation of α-amino acids. For instance, the reaction with organometallic reagents or other carbon nucleophiles can introduce a new carbon-carbon bond at the C3 position of the aziridine, leading to the formation of substituted α-amino acid precursors after subsequent transformations.

Furthermore, the reduction of the carboxamide or a corresponding ester functionality to an alcohol, followed by ring-opening, provides a straightforward route to substituted alkanolamines. The specific regio- and stereochemical outcome of these reactions are often influenced by the nature of the N-substituent on the aziridine, the choice of nucleophile, and the reaction conditions.

| Precursor | Reagent/Condition | Product Type |

| N-Tosyl-aziridine-2-carboxylate | Organocuprates | α-Substituted amino acid derivatives |

| N-Boc-aziridine-2-carboxamide | LiAlH4 | 2-(Aminomethyl)alkanol |

| N-Activated-aziridine-2-carboxylate | Halide ions | β-Halo-α-amino acid derivatives |

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of aziridine-2-carboxamide derivatives has been extensively exploited in the construction of a wide range of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules and natural products.

Pyrazino[1,2-a]indole (B3349936) Derivatives

The synthesis of pyrazino[1,2-a]indole derivatives, a class of compounds with interesting biological properties, can be achieved using aziridine-2-carboxamide precursors. nih.gov One strategy involves the reaction of an indole (B1671886) derivative with an activated aziridine-2-carboxamide. For example, indole-2-carboxamides can react with electrophilic sulfonium (B1226848) salts in a process that proceeds via a Michael addition of the indole nitrogen anion, followed by an intramolecular SN2 substitution by the amide group. nih.gov This sequence of reactions leads to the formation of the desired pyrazino[1,2-a]indol-1-ones in excellent yields. nih.gov The creation of the pyrazino[1,2-a]indole nucleus is often achieved by cyclizing an indole with various functional groups on the C2 position with a nucleophile linked to the indole nitrogen atom, thereby forming the pyrazine (B50134) C-ring. nih.govencyclopedia.pub

Indole-2-carboxamides and Related Heterocycles

While N,N-diethylaziridine-2-carboxamide itself is a starting material, the broader class of indole-2-carboxamides are key intermediates in the synthesis of more complex fused indole systems. rsc.org These indole-2-carboxamides can be prepared through the coupling of an indole-2-carboxylic acid with an appropriate amine. nih.gov These scaffolds are recognized for their wide range of biological and pharmacological properties. rsc.org The indole-2-carboxamide moiety serves as a versatile handle for intramolecular and intermolecular cyclization reactions to access various polycyclic indole frameworks. rsc.org

| Starting Material | Reagents | Product | Reference |

| Indole-2-carboxylic acids | Amines, Coupling agents (e.g., BOP, DIPEA) | Indole-2-carboxamides | nih.gov |

| Indole-2-carboxamides | Electrophilic sulfonium salt | Pyrazino[1,2-a]indol-1-ones | nih.gov |

Pyrrolidine-2-carboxamide (B126068) Derivatives

The ring expansion of aziridines provides a powerful method for the synthesis of five-membered heterocyclic rings like pyrrolidines. Specifically, the reaction of aziridine-2-carboxamides with various carbon nucleophiles can lead to the formation of substituted pyrrolidine-2-carboxamide derivatives. Based on 3-phenylpropionamides, a series of 3-arylpyrrolidine-2-carboxamide derivatives have been designed and synthesized to study their potential as melanocortin-4 receptor ligands. nih.gov Research has shown that the 2R,3R-pyrrolidine isomer exhibits the most potent affinity among the stereoisomers. nih.gov

Applications in Peptide Synthesis

Carboxamide derivatives play a crucial role in peptide synthesis, often serving as protecting groups or as handles for solid-phase synthesis. While direct applications of this compound in mainstream peptide synthesis are not widely documented, the principles of using carboxamide-containing building blocks are well-established. For instance, carboxamide-protected asparagine and glutamine derivatives are used in the synthesis of dipeptides. scispace.com The protection of the carboxamide group is essential to prevent side reactions during peptide coupling steps. Various protecting groups have been developed that can be selectively removed under specific conditions. scispace.com

Development of Unprotected Amino Aldehydes and their Reactivity

The development of methods for the synthesis of unprotected amino aldehydes is a significant challenge in organic chemistry due to their inherent instability. Aziridine-2-carboxamide derivatives can be considered as masked forms of amino aldehydes. The controlled ring-opening and subsequent functional group manipulation can, in principle, lead to the in-situ generation of these reactive species. The reactivity of such generated amino aldehydes can then be harnessed in subsequent transformations, such as multicomponent reactions, to rapidly build molecular complexity.

Mechanistic Biological Investigations of Aziridine 2 Carboxamide Analogues

Enzyme Target Interactions and Inhibition Mechanisms

Carbonic Anhydrase Inhibition (e.g., hCA IX and XII)

No studies were found that investigate the inhibitory effects of N,N-Diethylaziridine-2-carboxamide on any isoforms of human carbonic anhydrase (hCA), including the tumor-associated isoforms hCA IX and XII.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

There is no available research on the interaction between this compound and fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.

N-Myristoyltransferase (PfNMT) Binding

The binding affinity and potential inhibitory activity of this compound against N-myristoyltransferase (NMT), including the isoform from Plasmodium falciparum (PfNMT), have not been reported in the scientific literature.

Molecular Mechanisms of Cellular Process Modulation

Apoptosis Induction Pathways and Markers

No data is available to suggest that this compound induces apoptosis or to identify any associated molecular pathways or markers.

Cell Cycle Modulation

The effects of this compound on cell cycle progression have not been a subject of published research.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The structure-activity relationship (SAR) of aziridine-2-carboxamide analogues has been a subject of investigation in the context of developing novel therapeutic agents. Research has particularly focused on how modifications to the acyl group and substituents on the amide nitrogen influence biological activity, such as the inhibition of enzymes like thioredoxin reductase (TrxR) and protein disulfide isomerase (PDI).

A patent application has disclosed a series of N-acyl derivatives of aziridine-2-carboxamide as inhibitors of TrxR. While the inhibitory activity of these compounds was reported to be relatively moderate, they represent a class of molecules with potential for development as anticancer and anti-metastatic agents. For instance, a representative compound from this series demonstrated an IC50 value of 62 μM for TrxR inhibition.

Further studies on aromatic sulphonamides of aziridine-2-carboxylic acid esters and amides have identified them as potent inhibitors of protein disulfide isomerase (PDI), particularly the PDIA1 isoform. These compounds have shown promise as potential anti-cancer and anti-thrombotic agents. The research highlighted that the nature of the amide substituent plays a crucial role in the inhibitory activity. Generally, mono-substituted sulphonamides of aziridine-2-carboxylic acid methyl esters (Az-COOMe) were found to be more active than the corresponding dimethylamide (Az-CONMe₂) derivatives. This suggests that steric bulk on the amide nitrogen may be detrimental to the inhibitory activity against PDIA1.

The following table summarizes the inhibitory activities of some aziridine-2-carboxamide analogues against their respective targets.

| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |

| N-Acyl aziridine-2-carboxamides | Thioredoxin Reductase (TrxR) | Acylated aziridine-2-carboxamide | 62 μM | |

| Sulphonamides of Az-COOMe | Protein Disulfide Isomerase A1 (PDIA1) | 2-Naphthalene sulphonamide of Az-COOMe | More active than dimethylamide analogues | |

| Sulphonamides of Az-CONMe₂ | Protein Disulfide Isomerase A1 (PDIA1) | 2-Naphthalene sulphonamide of Az-CONMe₂ | Less active than methyl ester analogues |

It is important to note that while these studies provide valuable insights into the SAR of the aziridine-2-carboxamide scaffold, specific biological activity data for this compound is not available in the reviewed literature.

Catalytic Applications in Asymmetric Synthesis

Based on a comprehensive review of the available scientific literature, there are no documented applications of this compound as a catalyst in asymmetric synthesis. The research surrounding aziridine-2-carboxylates and their derivatives primarily focuses on their synthesis and their utility as chiral building blocks for the preparation of more complex molecules.

There is no information available in the searched literature regarding the use of this compound as a catalyst for the asymmetric arylation of aldehydes.

There is no information available in the searched literature describing the use of this compound as a catalyst in other asymmetric transformations.

Advanced Methodological Considerations in Aziridine 2 Carboxamide Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Spectroscopic analysis is fundamental to the characterization of N,N-Diethylaziridine-2-carboxamide and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure, enabling researchers to confirm successful synthesis and identify transient intermediates. colab.wsresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the integrity of the aziridine (B145994) ring and the diethylamide moiety.

¹H NMR: The protons on the aziridine ring typically appear in a characteristic upfield region, often showing complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are highly sensitive to the substituents on the ring nitrogen and carbon atoms. The ethyl groups of the diethylamide function present as a typical quartet and triplet pattern.

¹³C NMR: The carbon atoms of the strained aziridine ring have distinctive chemical shifts that differentiate them from carbons in less strained acyclic or larger ring systems.

Advanced NMR Studies: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. Furthermore, NMR spectroscopy is a powerful tool for studying the kinetics and mechanisms of reactions involving this compound, such as nucleophilic ring-opening, by monitoring the disappearance of starting material and the appearance of products and intermediates over time. researchgate.net Studies on related aziridine-2-carboxylic acid derivatives have utilized protein nuclear magnetic resonance spectroscopy to investigate interactions with biological targets like protein disulfide isomerase (PDI). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify key functional groups. For this compound, the most prominent absorption band is the strong C=O (carbonyl) stretch of the tertiary amide, typically found in the range of 1630-1670 cm⁻¹. The C-N stretching vibrations and the characteristic vibrations of the aziridine ring also provide valuable structural information.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition. The fragmentation can reveal the loss of the diethylamino group or cleavage of the aziridine ring, further corroborating the proposed structure.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aziridine Ring Protons | ~1.5-3.0 ppm (complex multiplets) |

| ¹H NMR | -N(CH₂CH₃)₂ | ~3.3-3.5 ppm (quartet), ~1.1-1.3 ppm (triplet) |

| ¹³C NMR | Aziridine Ring Carbons | ~30-45 ppm |

| ¹³C NMR | Amide Carbonyl (C=O) | ~170-175 ppm |

| IR Spectroscopy | Amide C=O Stretch | 1630-1670 cm⁻¹ (strong) |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of the compound |

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

The synthesis of aziridines often yields complex mixtures containing starting materials, catalysts, byproducts, and stereoisomers. Effective separation and purification are critical for obtaining pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separation of aziridine derivatives. researchgate.net

Normal-Phase and Reverse-Phase: Depending on the polarity of the specific derivative, either normal-phase (e.g., silica (B1680970) gel column with hexane/ethyl acetate (B1210297) eluent) or reverse-phase (e.g., C18 column with acetonitrile/water eluent) can be employed.

Chiral Chromatography: Since the C2 position of the aziridine ring is a stereocenter, this compound is chiral. The separation of its enantiomers is essential for stereoselective synthesis and biological studies. This is achieved using chiral stationary phases (CSPs) such as those based on cyclodextrins, cellulose, or amylose (B160209) derivatives. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable aziridine derivatives, GC is an effective analytical tool. researchgate.net It can be used to assess the purity of a sample and quantify components in a mixture. Similar to HPLC, chiral GC columns are available for the separation of enantiomers. However, care must be taken as the high temperatures of the GC inlet can sometimes cause degradation of strained aziridine rings. researchgate.net

Flash Column Chromatography: This is the most common method for preparative-scale purification in a research setting. The choice of stationary phase is crucial. While silica gel is common, the acidic nature of silica can sometimes promote the ring-opening of sensitive aziridines. In such cases, a more neutral or basic stationary phase, like alumina, may be required. nih.gov A preliminary stability study where the crude product is exposed to different stationary phases can help in selecting the optimal conditions for purification to maximize yield and purity. nih.gov

Table 2: Chromatographic Methodologies for Aziridine-2-carboxamide Analysis

| Method | Stationary Phase Type | Typical Mobile Phase/Eluent | Primary Application |

|---|---|---|---|

| Reverse-Phase HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | Purity analysis of polar derivatives |

| Normal-Phase HPLC | Silica, Diol | Hexane/Ethyl Acetate, Heptane/Isopropanol | Separation of less polar isomers |

| Chiral HPLC/GC | Cyclodextrin, Amylose, Cellulose-based | Varies (e.g., Heptane/Ethanol) | Enantiomeric separation |

| Flash Chromatography | Silica Gel, Alumina (Basic or Neutral) | Hexane/Ethyl Acetate Gradient | Preparative scale purification |

Chemoinformatics and Database Mining for Aziridine Derivative Discovery and Analysis

Chemoinformatics and computational tools are increasingly vital in modern chemical research, accelerating the discovery and development of new molecules like this compound derivatives.

Database Mining: Chemical databases such as SciFinder, Reaxys, and Scopus are powerful resources for aziridine research. Researchers can mine these databases to:

Identify Synthetic Routes: Find established or novel synthetic methods for constructing the aziridine-2-carboxamide scaffold. nih.gov

Explore Chemical Space: Discover known analogues of this compound and survey their reported properties and reactivity.

Analyze Research Trends: A search of publication databases reveals that aziridines have been studied less extensively than their oxygen-containing counterparts, epoxides, suggesting opportunities for new discoveries in this area. nih.gov

Computational Chemistry and Molecular Modeling:

Structure and Property Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate and predict the geometric, spectroscopic (NMR, IR), and electronic properties of this compound. This can aid in the interpretation of experimental data.

Molecular Docking: A key application of chemoinformatics is in drug discovery. nih.gov Virtual libraries of aziridine-2-carboxamide derivatives can be created in silico and docked into the active sites of biological targets like enzymes (e.g., cysteine proteases, protein disulfide isomerases). colab.wsnih.gov These docking studies predict the binding affinity and orientation of the molecules, allowing researchers to prioritize the synthesis of compounds with the highest potential for biological activity. colab.ws This approach significantly streamlines the discovery process for new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of N,N-Diethylaziridine-2-carboxamide?

- Methodological Answer : The synthesis typically involves aziridine ring formation followed by carboxamide functionalization. For aziridine derivatives, ring closure via nucleophilic substitution or cycloaddition reactions is common. Amide bond formation can be achieved using coupling agents like DCC/DMAP (as seen in structurally related compounds) . Key steps include:

- Aziridine Ring Synthesis : Reacting a β-chloroamine precursor with a base (e.g., NaOH) under controlled temperature (0–5°C) to avoid ring-opening side reactions.

- Carboxamide Functionalization : Introducing the diethylamine group via nucleophilic acyl substitution, using activated esters or anhydrides.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aziridine ring integrity (characteristic deshielded protons at δ 2.5–3.5 ppm) and carboxamide substitution .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–230 nm) coupled with mass spectrometry for purity (>95%) and molecular ion verification.

- Elemental Analysis : Validate empirical formula (C₇H₁₄N₂O) with <0.3% deviation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling to prevent inhalation .

- Storage : Keep in airtight containers under nitrogen at –20°C to avoid aziridine ring hydrolysis or oxidation .

- Spill Management : Neutralize spills with 10% acetic acid, followed by absorption with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (solvent, temperature, catalysts). A systematic approach includes:

- Comparative Kinetic Studies : Monitor reaction rates under different conditions (e.g., polar vs. nonpolar solvents) using in-situ FTIR or NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict regioselectivity in ring-opening reactions and validate experimental outcomes .

- Meta-Analysis : Cross-reference datasets from multiple studies, prioritizing peer-reviewed sources with detailed experimental logs .

Q. What strategies enhance regioselectivity in this compound’s ring-opening reactions?

- Methodological Answer :

- Catalyst Design : Use chiral Lewis acids (e.g., Zn(II)-BINOL complexes) to bias nucleophilic attack at the less substituted aziridine carbon .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific pathways .

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) on the aziridine ring to direct nucleophiles to β-carbons .

Q. How do structural modifications of the aziridine ring influence bioactivity?

- Methodological Answer :

- Functional Group Screening : Synthesize analogs with substituents (e.g., methyl, benzyl) at the aziridine 2-position. Evaluate bioactivity via:

- Enzyme Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases) using fluorogenic substrates .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

- SAR Analysis : Correlate substituent electronegativity/logP with activity using QSAR models (e.g., MOE software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.